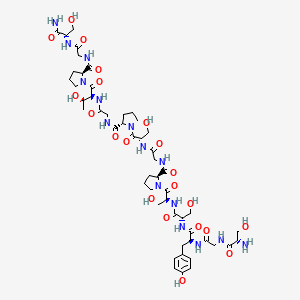
Tau Peptide (512-525) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tau Peptide (512-525) amide is a polypeptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2, is often used in research to study protein interactions, functional analysis, and epitope screening .
準備方法
Synthetic Routes and Reaction Conditions
Tau Peptide (512-525) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized for purity and scalability, ensuring the peptide meets research-grade standards .
化学反応の分析
Types of Reactions
Tau Peptide (512-525) amide can undergo various chemical reactions, including:
Oxidation: Involving agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in a buffered solution at pH 7-8.
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
科学的研究の応用
Tau Peptide (512-525) amide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide interactions and stability.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Researching neurodegenerative diseases like Alzheimer’s, where tau protein aggregation is a hallmark.
Industry: Developing diagnostic tools and therapeutic agents targeting tau protein
作用機序
Tau Peptide (512-525) amide exerts its effects by interacting with other proteins and cellular components. It is involved in the stabilization of microtubules, which are essential for maintaining cell structure and function. The peptide can also influence the aggregation of tau protein, a process implicated in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Tau Peptide (255-314): Another tau-derived peptide used in research.
Acetyl-Tau Peptide (244-274): A modified tau peptide with acetylation.
(Ser(PO3H2)396,404)-Tau Peptide (379-408): A phosphorylated tau peptide.
Uniqueness
Tau Peptide (512-525) amide is unique due to its specific sequence and its role in studying the aggregation and interaction of tau protein. It provides insights into the molecular mechanisms underlying tauopathies and aids in the development of therapeutic strategies .
特性
分子式 |
C51H77N15O21 |
|---|---|
分子量 |
1236.2 g/mol |
IUPAC名 |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1 |
InChIキー |
HIDFSXUHXQELBQ-VJHWVVLPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


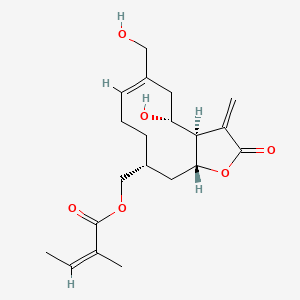
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
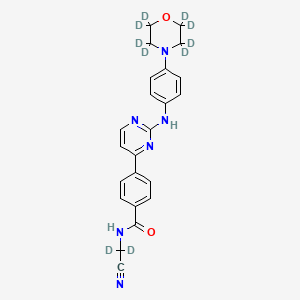
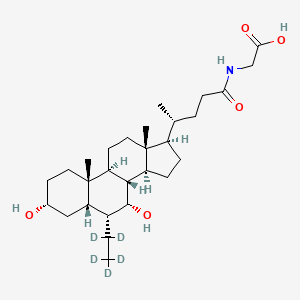


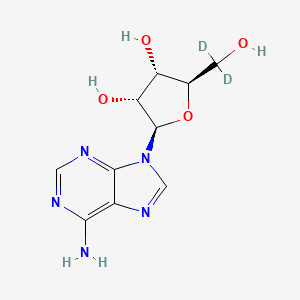
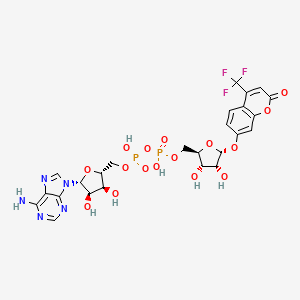

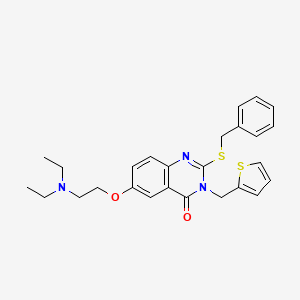
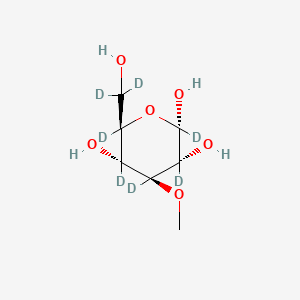
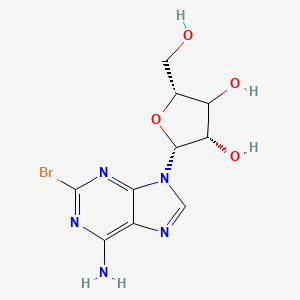
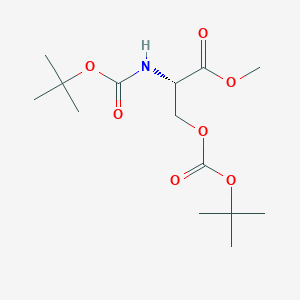
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
